2-Bromobicyclo[2.2.1]heptane
Overview
Description
2-Bromobicyclo[221]heptane is an organic compound with the molecular formula C7H11Br It is a brominated derivative of bicyclo[22This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring with a bromine atom attached to one of the bridgehead carbons .
Mechanism of Action
Target of Action
2-Bromobicyclo[2.2.1]heptane, also known as 2-Norbornyl bromide or exo-2-Bromonorbornane, is a chemical compound with the molecular formula C7H11Br
Mode of Action
The mode of action of 2-Bromobicyclo[22It is known that in an elimination reaction, a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (in this case, bromine), leading to the formation of a double bond and the departure of the leaving group .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromobicyclo[22It has been used in the synthesis of a wide range of bicyclo[221]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the bromination of norbornane. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form bicyclo[2.2.1]heptene.
Reduction Reactions: The bromine atom can be reduced to form bicyclo[2.2.1]heptane.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in non-polar solvents.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include 2-hydroxybicyclo[2.2.1]heptane, 2-cyanobicyclo[2.2.1]heptane, and 2-aminobicyclo[2.2.1]heptane.
Elimination Reactions: The major product is bicyclo[2.2.1]heptene.
Reduction Reactions: The primary product is bicyclo[2.2.1]heptane.
Scientific Research Applications
2-Bromobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions due to its rigid structure.
Medicine: Investigated for its potential use in drug development, especially in the design of novel pharmaceuticals with unique structural features.
Comparison with Similar Compounds
2-Bromobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-Chlorobicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in electronegativity and bond strength.
2-Iodobicyclo[2.2.1]heptane: Contains an iodine atom, which is larger and more polarizable than bromine, leading to different reaction pathways.
Bicyclo[2.2.1]heptane: The parent compound without any halogen substitution, showing different chemical behavior due to the absence of a leaving group.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique bicyclic structure and reactivity make it a valuable building block in organic synthesis and a subject of interest in scientific research.
Properties
IUPAC Name |
2-bromobicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOAWHKJRWNID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951895 | |
Record name | 2-Bromobicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2534-77-2, 29342-65-2 | |
Record name | exo-2-Bromonorbornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromobicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Exo-2-bromonorbornane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does exo-2-bromonorbornane react with Grignard reagents?
A2: Studies on the formation of Grignard reagents suggest that the reaction of exo-2-bromonorbornane with Rieke magnesium proceeds with a high degree of stereospecificity. When the reaction is conducted at -70°C in ether with tert-butyl alcohol-O-d, exclusively exo-2-deuterionorbornane is formed. [] This result provides strong evidence for the surface nature of the Grignard formation reaction, where the stereochemistry of the starting bromide is retained in the final product.
Q2: How does the reactivity of exo-2-bromonorbornane compare to its endo isomer?
A3: Mass spectral analysis using both photoionization and electron impact methods reveals that exo-bromine loss from exo-2-bromonorbornane is more facile than endo-bromine loss from endo-2-bromonorbornane. [] This difference in reactivity mirrors the trends observed in solvolysis reactions, highlighting the influence of stereochemistry on the reactivity of these bicyclic systems.
Q3: Can exo-2-bromonorbornane undergo C-alkylation reactions?
A4: Yes, exo-2-bromonorbornane has been successfully utilized in non-catalyzed C-alkylation reactions with phenols. [] This reaction provides a method for directly introducing the norbornyl moiety onto the aromatic ring, expanding the synthetic utility of exo-2-bromonorbornane.
Q4: What are the potential applications of exo-2-bromonorbornane in organic synthesis?
A5: Exo-2-bromonorbornane serves as a valuable starting material for synthesizing various norbornane derivatives. For instance, it can be used to prepare 1-(norborn-2-ylidene)acetic acid derivatives, which are important intermediates in organic synthesis. [] Furthermore, its participation in Grignard reactions and C-alkylation reactions broadens its applications in building more complex molecules.
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